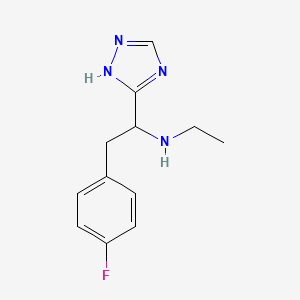

n-Ethyl-2-(4-fluorophenyl)-1-(4h-1,2,4-triazol-3-yl)ethan-1-amine

Description

Properties

Molecular Formula |

C12H15FN4 |

|---|---|

Molecular Weight |

234.27 g/mol |

IUPAC Name |

N-ethyl-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-5-yl)ethanamine |

InChI |

InChI=1S/C12H15FN4/c1-2-14-11(12-15-8-16-17-12)7-9-3-5-10(13)6-4-9/h3-6,8,11,14H,2,7H2,1H3,(H,15,16,17) |

InChI Key |

PYBBXKOZFUDPEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(CC1=CC=C(C=C1)F)C2=NC=NN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Ethyl-2-(4-fluorophenyl)-1-(4h-1,2,4-triazol-3-yl)ethan-1-amine typically involves the following steps:

Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

Introduction of the fluorophenyl group: This step may involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with the triazole intermediate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: May be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of n-Ethyl-2-(4-fluorophenyl)-1-(4h-1,2,4-triazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The triazole ring is known to interact with various biological targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Pharmacological Activity

The 2-(4H-1,2,4-triazol-3-yl)ethan-1-amine core is common among TAAR1 agonists, with substituents on the triazole and ethanamine backbone dictating potency and efficacy. Key analogs and their properties are summarized below:

Table 1. Comparison of TAAR1 Agonists with the 2-(4H-1,2,4-triazol-3-yl)ethan-1-amine Core

Key Observations:

- Lipophilicity and Potency: Analogs with lipophilic aromatic substituents (e.g., biphenyl in LK00764) exhibit higher potency (EC50 = 32 nM) compared to polar groups (e.g., 4-nitrophenyl, EC50 >1000 nM) .

- Steric Effects : N-Ethyl substitution may improve metabolic stability over smaller alkyl groups (e.g., methyl) by reducing oxidative degradation .

- Stereochemistry : Enantiomers of related triazole derivatives (e.g., compounds 96, 97 in ) show distinct pharmacokinetic profiles, though the target compound lacks a stereocenter, simplifying synthesis .

Physicochemical and Spectroscopic Properties

Therapeutic Potential and Limitations

- LK00764 : Demonstrated efficacy in preclinical schizophrenia models with reduced extrapyramidal side effects compared to haloperidol .

- Target Compound : Predicted to share these benefits, though its fluorophenyl group may improve blood-brain barrier penetration over chlorinated analogs .

- Limitations: Limited bioavailability data for this class; structural modifications (e.g., prodrug formulations) may be required for clinical translation .

Biological Activity

n-Ethyl-2-(4-fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethan-1-amine is a synthetic compound belonging to the class of 1,2,4-triazoles. This compound has garnered attention due to its diverse biological activities, including potential applications in antimicrobial, antifungal, and anticancer therapies. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its pharmacological significance. The presence of a fluorophenyl group enhances its biological activity and solubility. The molecular formula is C13H15FN4, with a molecular weight of 244.29 g/mol.

Antimicrobial Activity

Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. A study highlighted that various triazole compounds demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve inhibition of fungal cell wall synthesis and disruption of microbial metabolism.

Antifungal Activity

The antifungal potential of triazoles is well-documented. A review summarized that 1,2,4-triazole derivatives are crucial in developing new antifungal agents due to their ability to inhibit ergosterol biosynthesis, essential for fungal cell membrane integrity . Specific derivatives have shown promising results against resistant fungal strains.

Anticancer Activity

Triazole compounds have also been explored for their anticancer properties. Studies have shown that they can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression . For instance, compounds with a similar structure have been reported to exhibit cytotoxic effects against various cancer cell lines.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The fluorine atom enhances lipophilicity and may increase binding affinity to biological targets. SAR studies suggest that modifications in the triazole ring or substituents can significantly alter the compound's efficacy and selectivity against pathogens .

Case Studies

- Antimicrobial Efficacy : A study conducted on various 1,2,4-triazole derivatives reported that certain analogs exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against resistant bacterial strains .

- Antifungal Testing : In vitro testing of triazole derivatives showed effective inhibition against Candida albicans with IC50 values ranging from 0.8 to 5 µg/mL .

- Cytotoxicity Assays : Research involving human cancer cell lines demonstrated that specific triazole compounds could reduce cell viability by over 70% at concentrations as low as 10 µM .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of n-Ethyl-2-(4-fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethan-1-amine, and how can yield optimization be achieved?

- Methodological Answer : The compound can be synthesized via multi-step routes involving condensation of 4H-1,2,4-triazole derivatives with fluorophenyl precursors. Key steps include:

- Use of acetyl chloride for amide bond formation in dry benzene (as demonstrated in analogous triazole syntheses) .

- Cyclization with hydrazine hydrate in ethanol to form the triazole core .

- Purification via thin-layer chromatography (TLC) and recrystallization to enhance purity. Yield improvements may involve optimizing stoichiometry, solvent choice (e.g., ethanol for cyclization), and temperature control during intermediate steps .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Critical techniques include:

- 1H NMR and IR spectroscopy for functional group verification (e.g., triazole ring protons at δ 8.5–9.5 ppm, fluorophenyl signals at δ 7.0–7.5 ppm) .

- LCMS and ESI-MS to confirm molecular weight (e.g., m/z ~290 for the base compound) and purity (>95% by HPLC) .

- X-ray crystallography (using SHELXL for refinement) to resolve stereochemistry, particularly if chiral centers are present .

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for TAAR1 agonists like this compound?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability) or assay-specific conditions. Strategies include:

- Metabolic profiling : Assess hepatic microsomal stability to identify vulnerable sites (e.g., ethyl or fluorophenyl groups) .

- Structural optimization : Introduce electron-withdrawing groups (e.g., halogens) or modify the triazole substituents to enhance binding affinity and blood-brain barrier penetration .

- Dose-response studies in translational models : Use DAT-KO rats or MK-801-induced hyperactivity models to correlate in vitro EC50 values (e.g., 4.0 nM in BRET assays) with in vivo efficacy .

Q. What experimental models are most suitable for evaluating the compound’s therapeutic potential in psychiatric disorders?

- Methodological Answer : Preclinical models should mimic human pathophysiology:

- MK-801-induced hyperactivity in rats : Measures NMDA receptor hypofunction, relevant to schizophrenia .

- Stress-induced hyperthermia (SIH) : Assesses anxiolytic potential via TAAR1 activation .

- Dopamine transporter knockout (DAT-KO) rats : Evaluates hyperactivity linked to dopaminergic dysregulation .

- Behavioral tests : Include prepulse inhibition (PPI) for sensorimotor gating deficits .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?

- Methodological Answer :

- Single-crystal X-ray diffraction : Use SHELX programs for structure solution and refinement. For example, analogous triazole derivatives exhibit planar triazole rings and fluorophenyl torsion angles of ~30° .

- ORTEP-3 visualization : Confirm bond lengths (e.g., C-N triazole bonds ~1.32 Å) and dihedral angles to rule out conformational isomers .

- Twinned data analysis : Apply SHELXL’s TWIN command if crystals exhibit twinning, common in fluorinated compounds .

Q. What methodologies are recommended for assessing the compound’s metabolic stability and toxicity?

- Methodological Answer :

- In vitro assays :

- CYP450 inhibition screening : Use human liver microsomes to identify isoform-specific interactions (e.g., CYP3A4/5) .

- Ames test : Evaluate mutagenicity via bacterial reverse mutation assays .

- In vivo toxicokinetics : Monitor plasma half-life and metabolite formation in rodent models, with LC-MS/MS quantification .

- Safety protocols : Follow H303+H313+H333 hazard guidelines (e.g., avoid inhalation, use fume hoods) .

Data Contradiction Analysis

Q. How should conflicting results in TAAR1 agonist potency across different studies be interpreted?

- Methodological Answer : Contradictions may stem from:

- Assay variability : BRET-based assays (EC50 = 4.0 nM) vs. cAMP accumulation assays (sensitivity differences) .

- Species-specific receptor orthologs : Human TAAR1 vs. rodent TAAR1 binding affinity discrepancies .

- Structural analogs : Compare with LK00764 (a related TAAR1 agonist) to identify critical substituents (e.g., fluorophenyl vs. biphenyl groups) .

Q. What strategies can resolve inconsistencies in crystallographic and spectroscopic data for triazole derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.